molecular formula C17H13F3N2OS B2374315 N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 477498-16-1

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2374315
CAS No.: 477498-16-1
M. Wt: 350.36
InChI Key: QVGPVCJNZJCBKV-UHFFFAOYSA-N
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Description

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound with a molecular formula of C17H13F3N2OS This compound is characterized by the presence of a cyanoethylsulfanyl group and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-(2-cyanoethylsulfanyl)aniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The cyanoethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the presence of both a cyanoethylsulfanyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-17(19,20)13-6-3-5-12(11-13)16(23)22-14-7-1-2-8-15(14)24-10-4-9-21/h1-3,5-8,11H,4,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGPVCJNZJCBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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